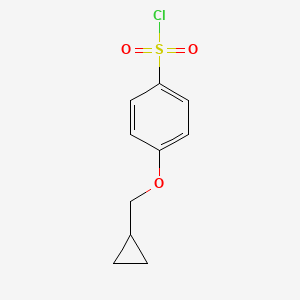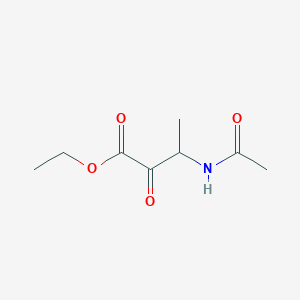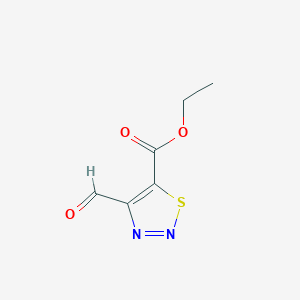![molecular formula C8H10BrN3 B3190699 2-[(4-bromophenyl)methyl]guanidine CAS No. 46123-79-9](/img/structure/B3190699.png)
2-[(4-bromophenyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 4-bromophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)methyl]guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of guanidine derivatives with biological molecules and their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
N-benzoyl-N′-benzyl-N″(4-bromophenyl)guanidine: This compound has a similar structure but includes additional benzoyl and benzyl groups.
4-bromophenylguanidine: Lacks the methyl group attached to the guanidine moiety.
Uniqueness
2-[(4-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
46123-79-9 |
|---|---|
Fórmula molecular |
C8H10BrN3 |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Clave InChI |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
SMILES canónico |
C1=CC(=CC=C1CN=C(N)N)Br |
| 46123-79-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)

![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)

